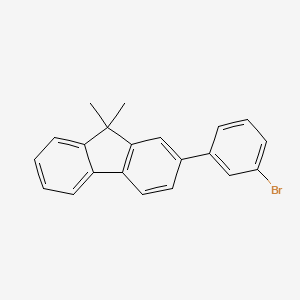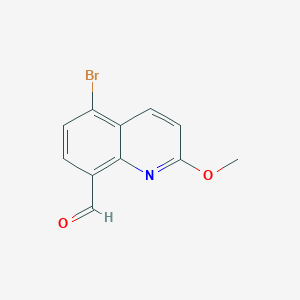
5-Bromo-2-methoxyquinoline-8-carbaldehyde
Übersicht
Beschreibung
5-Bromo-2-methoxyquinoline-8-carbaldehyde is a compound that is structurally related to various brominated hydroxyquinolines and indole derivatives. While the specific compound is not directly described in the provided papers, the related compounds such as 8-bromo-7-hydroxyquinoline (BHQ) and 5-bromo-1H-indole-3-carbaldehyde derivatives have been studied for their unique properties and applications. These compounds are of interest in the field of chemistry due to their potential use in photolabile protecting groups and as chemosensors for metal ions.
Synthesis Analysis
The synthesis of related brominated quinolines involves the introduction of a bromine atom into the quinoline structure, which can significantly alter the compound's reactivity and physical properties. For example, BHQ is synthesized to serve as a photolabile protecting group for carboxylic acids, with a focus on its photochemical properties . The synthesis process is designed to enhance its single-photon quantum efficiency and multiphoton-induced photolysis sensitivity.
Molecular Structure Analysis
The molecular structure of brominated quinolines and indoles is characterized by the presence of bromine, which can influence the molecule's overall stability and reactivity. In the case of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, the molecules are paired by aminocarbonyl hydrogen bonds, forming ribbons linked by further hydrogen bonds . This indicates that brominated derivatives can engage in specific intermolecular interactions, which are crucial for their function and potential applications.
Chemical Reactions Analysis
Brominated quinoline derivatives are reactive and can participate in various chemical reactions, particularly those involving their photolabile properties. BHQ, for instance, is designed to release a protected carboxylic acid upon exposure to light, a reaction that is highly efficient due to its quantum efficiency and sensitivity to multiphoton excitation . This reactivity is essential for applications in biological systems where controlled release of active compounds is required.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinoline derivatives are influenced by their molecular structure. BHQ, for example, has increased solubility and low fluorescence, making it useful as a caging group for biological messengers . The compound 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone shows sensitivity and selectivity to Mg2+, with a significant increase in fluorescence intensity upon binding to the metal ion, demonstrating its potential as a fluorescent chemosensor . These properties are critical for the practical application of these compounds in various fields, including biochemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Improvement : The compound 5-bromo-2-methylamino-8-methoxyquinazoline, closely related to 5-Bromo-2-methoxyquinoline-8-carbaldehyde, has been improved in synthesis via the telescoping process, enhancing its yield and purity, crucial for medicinal research (Nishimura & Saitoh, 2016).
Chemistry of Analogous Compounds : Research on analogs like 2-chloroquinoline-3-carbaldehyde highlights the synthesis of quinoline ring systems and their biological evaluations, which can be analogous to the chemical applications of 5-Bromo-2-methoxyquinoline-8-carbaldehyde (Hamama et al., 2018).
Spectroscopic Characterization : A study focusing on the spectroscopic characterization of quinolinecarbaldehydes, which includes compounds similar to 5-Bromo-2-methoxyquinoline-8-carbaldehyde, provides insights into their electrochemical properties (Wantulok et al., 2020).
Regioselective Bromination : Research on regioselective bromination methods to synthesize brominated methoxyquinolines, including 5-Bromo-2-methoxyquinoline-8-carbaldehyde, demonstrates the versatility of this compound in chemical syntheses (Çakmak & Ökten, 2017).
Biochemical Applications
Chemosensors for Metal Ions : A study on 5-Chloro-8-methoxyquinoline, a compound structurally similar to 5-Bromo-2-methoxyquinoline-8-carbaldehyde, explores its application as a chemosensor for metal ions like Cd^2+, indicating potential for similar uses (Prodi et al., 2001).
Antimicrobial Evaluation : Research involving fused pyran derivatives bearing a 2-morpholinoquinoline nucleus, related to 5-Bromo-2-methoxyquinoline-8-carbaldehyde, shows potential antimicrobial applications, indicating the broader utility of such compounds in biomedical research (Makawana et al., 2011).
Biological Applications of Novel Compounds : The synthesis of novel compounds containing lawsone, using halo-reagents, where 5-Bromo-2-methoxyquinoline-8-carbaldehyde could serve as a precursor, highlights its role in producing compounds with antioxidant and antitumor activities (Hassanien et al., 2022).
Safety and Hazards
The compound has been classified with the signal word ‘Warning’ under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
5-bromo-2-methoxyquinoline-8-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-10-5-3-8-9(12)4-2-7(6-14)11(8)13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLZFFUNRZEBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2C=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743668 | |
| Record name | 5-Bromo-2-methoxyquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885687-82-1 | |
| Record name | 5-Bromo-2-methoxyquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B3030189.png)
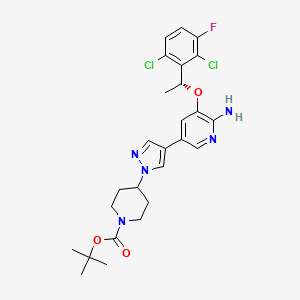

![5-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B3030195.png)
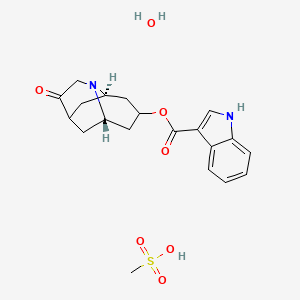
![5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3030200.png)
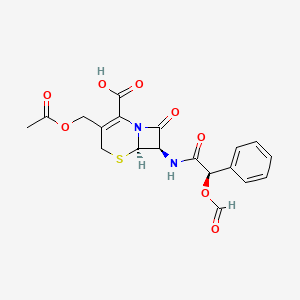


![6-Ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3030206.png)
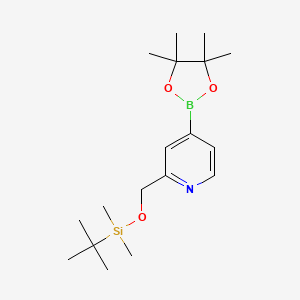

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)
